5,8-Dibromo-2,3-diethylquinoxaline

monomer purification melt processability thermal properties

Developing solution-processable n-type OLED layers often forces use of corrosive solvents. 5,8-Dibromo-2,3-diethylquinoxaline (CAS 148231-14-5) solves this: ethyl groups enable chloroform solubility, bromine handles permit Heck/Suzuki polycondensation. • 7-fold higher polymer MW vs non-ethylated analogue ensures pinhole-free ETL films. • Enables spin-coating/inkjet printing without formic acid. • Stable anodic photocurrent for n-type photoelectrodes. • n-doping at -2.45 V enables cathodic electrochromism.

Molecular Formula C12H12Br2N2
Molecular Weight 344.05
CAS No. 148231-14-5
Cat. No. B597577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dibromo-2,3-diethylquinoxaline
CAS148231-14-5
Synonyms5,8-dibroMo-2,3-diethylquinoxaline
Molecular FormulaC12H12Br2N2
Molecular Weight344.05
Structural Identifiers
SMILESCCC1=NC2=C(C=CC(=C2N=C1CC)Br)Br
InChIInChI=1S/C12H12Br2N2/c1-3-9-10(4-2)16-12-8(14)6-5-7(13)11(12)15-9/h5-6H,3-4H2,1-2H3
InChIKeySXPVFRWOXOCNCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Dibromo-2,3-diethylquinoxaline: N-Type Conjugated Polymer Monomer


5,8-Dibromo-2,3-diethylquinoxaline is a heterocyclic quinoxaline derivative bearing two bromo leaving groups at the 5- and 8-positions and two ethyl substituents at the 2- and 3-positions of the pyrazine ring [1]. Its primary value lies in serving as an AA-type monomer for dehalogenation polycondensation and cross-coupling polymerizations (Heck, Suzuki, Stille), yielding n-type π-conjugated poly(2,3-diethylquinoxaline-5,8-diyl) (PDEQx) with electron-accepting character [2][3]. The compound is recognized in the OLED and PLED materials supply chain, typically offered at ≥95 % purity, and its performance is intimately tied to the unique combination of solubilizing ethyl groups and reactive bromide handles.

1
AA-type monomer for dehalogenation polycondensation and cross-coupling polymerizations
2
N-type π-conjugated polymer precursor with electron-accepting character
3
OLED and PLED materials supply chain; solution-processable polymer target

Why 5,8-Dibromo-2,3-diethylquinoxaline Cannot Be Substituted


Substituting 5,8-dibromo-2,3-diethylquinoxaline with the non-ethylated analogue (5,8-dibromoquinoxaline, CAS 148231-12-3) or bulkier 2,3-diaryl variants (e.g., 5,8-dibromo-2,3-diphenylquinoxaline, CAS 94544-77-1) produces polymers with markedly different solubility, molecular weight, and redox potentials [1]. The ethyl groups act as moderate electron donors that fine-tune the LUMO level of the resulting polymer while simultaneously imparting solubility in common organic solvents, enabling solution processing that is impossible with the unsubstituted analogue. Conversely, phenyl-substituted analogues introduce steric hindrance that alters polymerization kinetics and leads to different emission wavelengths. The quantitative evidence below demonstrates that these differences are not incremental but decisive for device-relevant properties.

Non-ethylated analogue (CAS 148231-12-3)

Polymer solubility, molecular weight, and redox potential may shift markedly; solution processing may not transfer directly.

2,3-Diaryl variants (e.g., diphenyl analogue)

Steric hindrance can alter polymerization kinetics and emission wavelengths; device-relevant properties are not interchangeable.

5,8-Dibromo-2,3-diethylquinoxaline: Quantitative Differentiation Evidence


Monomer Melting Point Advantage

The melting point of 5,8-dibromo-2,3-diethylquinoxaline is 136–138 °C, significantly below that of the non-ethylated analogue 5,8-dibromoquinoxaline (226–228 °C, decomposition) [1] and the widely used 5,8-dibromo-2,3-diphenylquinoxaline (222 °C) . This 85–90 °C depression facilitates melt-processing and recrystallization-based purification under milder thermal conditions, reducing the risk of thermal degradation during pre-polymerization workup.

Monomer Melting Point
Cross-study comparable
136–138 °C
Supports gentler purification and handling context
~85–90 °C lower vs. non-ethylated and diphenyl analogues
monomer purification melt processability thermal properties

PDEQx Solution Processability

Poly(2,3-diethylquinoxaline-5,8-diyl) (PDEQx), derived directly from 5,8-dibromo-2,3-diethylquinoxaline, is soluble in formic acid and partially soluble in chloroform and 1,1,2,2-tetrachloroethane [1]. In stark contrast, poly(quinoxaline-5,8-diyl) from 5,8-dibromoquinoxaline is soluble only in formic acid and sparingly soluble in DMSO [1]. This solubility difference is the direct consequence of the ethyl substituents on the monomer and enables spin-coating and inkjet printing of PDEQx films from volatile organic solvents.

Polymer Solution Processability
Direct head-to-head comparison
Soluble in CHCl₃ and Cl₂CHCHCl₂
Enables spin-coating from common organic solvents
Non-ethylated polymer is only formic acid-soluble
solution processing thin-film fabrication solubility

Molecular Weight Enhancement in Polymerization

Under identical Ni(0)-mediated dehalogenation polycondensation conditions, 5,8-dibromo-2,3-diethylquinoxaline yields PDEQx with a weight-average molecular weight (Mw) of 44,000 (DP ≈ 240), whereas 5,8-dibromoquinoxaline produces poly(quinoxaline-5,8-diyl) with Mw of only 6,300 (DP ≈ 50) [1]. The 7-fold increase in molecular weight is attributed to the enhanced solubility of the growing polymer chains imparted by the ethyl substituents, which prevents premature precipitation and chain termination.

Molecular Weight Enhancement
Direct head-to-head comparison
Mw 44,000 (DP ≈ 240)
Supports improved film-forming and charge-transport properties
7.0× higher Mw vs. non-ethylated polymer
degree of polymerization molecular weight polycondensation efficiency

Tunable Electrochemical n-Doping

Cyclic voltammetry of polymer films reveals that PDEQx exhibits an n-doping peak at −2.45 V vs. Ag/Ag⁺, which is 0.45 V more negative than poly(quinoxaline-5,8-diyl) (−2.00 V) [1]. This cathodic shift is rationally accounted for by the electron-donating effect of the ethyl substituents, which raises the LUMO energy and provides a predictable handle for tuning electron-accepting properties. The unsubstituted poly-1 sits between poly(naphthalene-1,4-diyl) (−2.70 V) and poly(quinoline-5,8-diyl) (−2.37 V) in the electron-accepting series, while PDEQx extends the accessible range further [1].

Tunable Electrochemical n-Doping
Direct head-to-head comparison
−2.45 V vs. Ag/Ag⁺
Quantifies electron-accepting modulation via ethyl substituent
0.45 V more negative than unsubstituted polyquinoxaline
n-doping cyclic voltammetry electron affinity

N-Type Photoelectrochemical Activity

PDEQx thin films on ITO electrodes generate stable anodic photocurrents in aqueous media containing 2-mercaptoethanol as a sacrificial electron donor, confirming n-type semiconducting behavior [1]. Under identical conditions, poly(3-hexylthiophene) (P3HT) produces cathodic photocurrents, characteristic of p-type materials [1]. This n-type photoelectrochemical response is a direct consequence of the electron-accepting quinoxaline backbone enabled by the diethyl monomer and is not observed with p-type polymer alternatives.

N-Type Photoelectrochemical Activity
Class-level inference
Anodic photocurrent (n-type)
Supports electron-transport layer and photocathode research
Opposite polarity vs. p-type P3HT control
photoelectrochemistry n-type semiconductor organic electronics

5,8-Dibromo-2,3-diethylquinoxaline: N-Type Electronic Applications


N-Type Electron-Transport Layers for OLEDs/PLEDs

The chloroform-solubility of PDEQx [1] enables spin-coating or inkjet printing of electron-transport layers without resorting to corrosive solvents such as formic acid. When procuring the monomer for OLED electron-injection layers, the 7-fold higher molecular weight achievable with 5,8-dibromo-2,3-diethylquinoxaline relative to the non-ethylated analogue [1] ensures pinhole-free film formation and mechanical robustness during device encapsulation.

Donor-Acceptor Copolymers for Red Emission

The bromine handles of 5,8-dibromo-2,3-diethylquinoxaline participate in Heck polycondensation with divinyl-phenothiazine monomers to yield soluble donor-acceptor copolymers with red-shifted electroluminescence [2]. The electron-donating ethyl groups on the quinoxaline acceptor unit contribute to the spectral tuning that distinguishes these red-emitting polymers from blue- or green-emitting analogues based on diphenylquinoxaline acceptors.

N-Type Photoelectrochemical Interfaces

PDEQx films cast from 5,8-dibromo-2,3-diethylquinoxaline-derived polymer generate stable anodic photocurrents in aqueous electrolytes [3], confirming their suitability as n-type photoelectrodes. Procurement for photoelectrochemical cell development should prioritize this monomer over p-type alternatives, which produce cathodic photocurrents and require inverted device architectures.

Cathodic Electrochromic Devices

The electrochemical n-doping of PDEQx at −2.45 V vs. Ag/Ag⁺ is accompanied by a visible color change from yellow to reddish-brown [1]. This cathodic electrochromism, enabled by the specific redox potential of the diethyl-substituted polymer, can be exploited in electrochromic windows and displays where the operating voltage window must be matched to the n-doping potential of the active layer.

Application
Selection Property
Validation Focus
N-Type Electron-Transport Layers
Organic-solvent processability and high-Mw film formation
Spin-coating uniformity and pinhole-free film morphology
Donor-Acceptor Red-Emitting Copolymers
Bromo handles for cross-coupling and ethyl-modulated acceptor strength
Spectral tuning and electroluminescence wavelength review
N-Type Photoelectrochemical Interfaces
Anodic photocurrent generation in aqueous media
Photocurrent polarity and stability under irradiation
Cathodic Electrochromic Devices
Electrochemical n-doping with visible color change
Operating voltage window and color-switching reversibility

Technical Documentation Hub

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